6,7-Dichloro-3-styrylquinoxalin-2-ol
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Overview
Description
6,7-Dichloro-3-styrylquinoxalin-2-ol is an organic compound with the molecular formula C16H10Cl2N2O and a molecular weight of 317.17 g/mol . It is a heterocyclic compound that has been widely used in various research and laboratory applications, including fluorescence spectroscopy analysis and drug development .
Scientific Research Applications
6,7-Dichloro-3-styrylquinoxalin-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in fluorescence spectroscopy and as a fluorescent probe.
Biology: The compound serves as a biological marker in various biological studies.
Medicine: It is utilized in drug development and pharmaceutical testing.
Industry: The compound is employed in material science applications due to its unique properties.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 6,7-Dichloro-3-styrylquinoxalin-2-ol typically involves organic synthesis techniques and equipment. One common synthetic route involves the reaction of 6,7-dichloroquinoxaline compounds with acetic acid and basic conditions to yield the target compound . Another method involves the synthesis from benzaldehyde and 6,7-dichloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one .
Chemical Reactions Analysis
6,7-Dichloro-3-styrylquinoxalin-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: It can undergo reduction reactions to yield different reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
6,7-Dichloro-3-styrylquinoxalin-2-ol can be compared with other similar compounds such as:
6,7-Dichloroquinoxaline-2,3-dione: This compound is also a competitive antagonist but has different receptor specificity.
6,7-Dichloro-3-methylquinoxalin-2-ol: Another related compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific structural features and the resulting applications in various scientific fields.
Properties
IUPAC Name |
6,7-dichloro-3-[(E)-2-phenylethenyl]-1H-quinoxalin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O/c17-11-8-14-15(9-12(11)18)20-16(21)13(19-14)7-6-10-4-2-1-3-5-10/h1-9H,(H,20,21)/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREPENUMZNAUTL-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC(=C(C=C3NC2=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC(=C(C=C3NC2=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453192 |
Source
|
Record name | 6,7-Dichloro-3-styrylquinoxalin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149366-37-0 |
Source
|
Record name | 6,7-Dichloro-3-styrylquinoxalin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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